molecular formula C15H17NO4 B11156308 N-(1-benzofuran-2-ylcarbonyl)-L-leucine

N-(1-benzofuran-2-ylcarbonyl)-L-leucine

Cat. No.: B11156308
M. Wt: 275.30 g/mol
InChI Key: SRXXTYJMEAEENN-NSHDSACASA-N
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Description

N-(1-benzofuran-2-ylcarbonyl)-L-leucine is a compound that features a benzofuran ring attached to an L-leucine moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-L-leucine typically involves the acylation of L-leucine with a benzofuran-2-carbonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylcarbonyl)-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-L-leucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-L-leucine involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The L-leucine moiety can enhance the compound’s bioavailability and cellular uptake. The compound may exert its effects through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-2-ylcarbonyl)-L-leucine is unique due to the presence of the L-leucine moiety, which can enhance its biological activity and potential therapeutic applications. The combination of the benzofuran ring and L-leucine provides a unique scaffold for drug development and research .

Properties

IUPAC Name

(2S)-2-(1-benzofuran-2-carbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXXTYJMEAEENN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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